6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Description

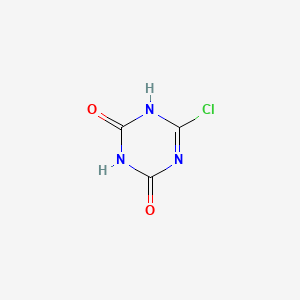

6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic organic compound featuring a six-membered ring composed of three nitrogen and three carbon atoms. smolecule.com Its structure is characterized by a chlorine atom at the 6-position and two carbonyl groups at the 2- and 4-positions. This specific arrangement of functional groups imparts a notable reactivity to the molecule, particularly its susceptibility to nucleophilic substitution at the chloro-position, making it a valuable precursor in the synthesis of a wide array of more complex triazine derivatives. smolecule.comontosight.ai

Chemical Compound Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃H₂ClN₃O₂ |

| Molecular Weight | 147.52 g/mol |

| CAS Number | 69125-10-6 |

| Appearance | White crystalline solid |

The journey of 1,3,5-triazine (B166579) chemistry began in the 19th century, with the parent compound, 1,3,5-triazine, being a six-membered heterocyclic aromatic ring. Symmetrical 1,3,5-triazines are often prepared through the trimerization of nitriles, such as cyanogen (B1215507) chloride. A cornerstone of modern triazine chemistry is the compound 2,4,6-trichloro-1,3,5-triazine, more commonly known as cyanuric chloride, which serves as a primary starting material for a vast number of substituted triazines. The differential reactivity of the chlorine atoms in cyanuric chloride allows for sequential and controlled substitution, a feature that has been instrumental in the development of this field.

The significance of 1,3,5-triazines spans numerous scientific and industrial domains. In agriculture, chlorinated triazines like atrazine (B1667683) and simazine (B1681756) have been widely used as herbicides. The textile industry utilizes triazine derivatives as reactive dyes that form covalent bonds with cellulosic fibers. Furthermore, the high nitrogen content and thermal stability of the triazine ring have made it a scaffold of interest in materials science for the development of polymers and resins, most notably melamine-formaldehyde resins.

The 1,3,5-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. The strategic importance of substituted triazines lies in the tunable nature of the substituents at the 2, 4, and 6 positions of the triazine ring. By carefully selecting and modifying these substituents, chemists can fine-tune the electronic, steric, and physicochemical properties of the resulting molecules to achieve desired biological activities or material properties.

In pharmaceutical research, substituted triazines have been investigated for a plethora of therapeutic applications, including as anticancer, antiviral, antimicrobial, and antimalarial agents. smolecule.com For instance, some triazine derivatives have been explored as inhibitors of enzymes like dihydrofolate reductase, which is a target for antimicrobial and anticancer therapies. The ability to introduce various functional groups allows for the creation of extensive compound libraries for high-throughput screening, accelerating the drug discovery process.

In the realm of materials science, the introduction of specific substituents onto the triazine core can lead to the development of materials with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical and electronic characteristics. This has led to their use in the creation of advanced polymers and functional materials.

Current research on this compound primarily focuses on its utility as a chemical intermediate. Its reactivity makes it a key building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. myskinrecipes.com The presence of the chlorine atom allows for nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups.

Emerging research directions appear to be centered on leveraging this reactivity for the development of novel bioactive compounds. Studies have indicated that derivatives of this compound may possess antimicrobial and anticancer properties. smolecule.com The exploration of its interaction with biomolecules is an area of active investigation, with studies suggesting its potential to form complexes with proteins and enzymes. smolecule.com This opens up possibilities for its use as a scaffold in the design of targeted therapies.

Furthermore, its role in the synthesis of new polymers and materials is an ongoing area of interest. smolecule.com The unique chemical properties conferred by its structure are being explored for the creation of materials with novel functionalities. While much of the current literature focuses on the broader class of substituted triazines, the specific attributes of this compound position it as a compound of interest for future targeted research and development in both medicinal chemistry and materials science.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-chloro-1H-1,3,5-triazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClN3O2/c4-1-5-2(8)7-3(9)6-1/h(H2,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHNHFNGJCKAIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)NC(=NC(=O)N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219194 | |

| Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69125-10-6 | |

| Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69125-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069125106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-1,3,5-triazine-2,4(1H,3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Chloro 1,3,5 Triazine 2,4 1h,3h Dione and Its Derivatives

Established Synthetic Pathways to 1,3,5-Triazine-2,4(1H,3H)-dione Scaffolds

The synthesis of the 1,3,5-triazine-2,4(1H,3H)-dione core is a fundamental step towards obtaining its chlorinated derivative. One established method involves the condensation of biguanides with esters. For instance, metformin-derived 1,3,5-triazine (B166579) derivatives have been synthesized through this route. While this approach is common for producing various substituted triazines, specific conditions for the unsubstituted dione (B5365651) scaffold are less frequently detailed in readily available literature.

A significant pathway to substituted 1,3,5-triazine-2,4(1H,3H)-diones involves the reaction of biuret (B89757) with an appropriate ester in the presence of a base. A European patent details a method for preparing 6-(6-(trifluoromethyl)pyridin-2-yl)-1,3,5-triazine-2,4(1H,3H)-dione. In this process, dry biuret is reacted with methyl 6-(trifluoromethyl)picolinate in a solution of sodium ethoxide in ethanol (B145695) at elevated temperatures. epo.org This cyclocondensation reaction provides a direct route to the triazinedione ring system, although yields can be modest. The general principle of this reaction is the base-mediated condensation of the amine groups of biuret with the carbonyl group of the ester, followed by cyclization to form the heterocyclic ring.

Innovative Approaches to the Synthesis of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and versatile methods for the preparation of complex molecules like this compound. These innovative approaches often incorporate principles of green chemistry and novel catalytic strategies.

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources, safer solvents, and catalytic methods to improve reaction efficiency and minimize waste.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. clockss.orgmonash.edu The synthesis of various 1,3,5-triazine derivatives has been successfully achieved using microwave assistance. For example, the reaction of cyanoguanidine with nitriles can be performed under microwave irradiation to produce 2,4-diamino-1,3,5-triazines. chim.it Another example is the microwave-assisted synthesis of tri-substituted 1,3,5-triazines from metformin (B114582) using acyl benzotriazoles, which proceeds in near-quantitative yields without the need for a catalyst. mdpi.com While specific microwave-assisted protocols for the direct synthesis of this compound are not extensively documented, the successful application of this technology to structurally similar compounds suggests its high potential for this target molecule. A review of microwave-assisted synthesis of 1,3,5-triazines highlights the broad applicability of this technique for constructing the triazine ring. clockss.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 1,3,5-Triazinane

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 10 hours | 62-78 | clockss.org |

| Microwave Irradiation | 3 minutes | 98-99 | clockss.org |

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to conventional methods. The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. A protocol for the sonochemical synthesis of 1,3,5-triazine derivatives has been developed, allowing for the rapid production of compounds in high yields (over 75% in 5 minutes) using water as a solvent. nih.gov This method is highlighted as being significantly "greener" than classical heating approaches. nih.gov The synthesis of s-triazine derivatives from substituted anilines and cyanuric chloride has also been shown to be more efficient under ultrasonic conditions compared to conventional methods.

The reduction or elimination of volatile organic solvents is a key principle of green chemistry. The development of synthetic routes in aqueous media or under solvent-free conditions is highly desirable. The aforementioned sonochemical synthesis of 1,3,5-triazine derivatives in water is a prime example of this approach. nih.gov Additionally, solvent-free methods for the synthesis of 1,3,5-triazines have been reported, such as the cyclotrimerization of nitriles catalyzed by silica-supported Lewis acids. researchgate.netscribd.com These solvent-free conditions, often coupled with microwave irradiation, offer a clean, economical, and safe procedure for preparing triazine compounds. chim.it

Catalytic Strategies in Triazine Synthesis

The use of catalysts is fundamental to modern organic synthesis, enabling reactions to proceed under milder conditions with greater selectivity and efficiency. Various catalytic strategies have been employed in the synthesis of 1,3,5-triazine derivatives.

Copper(II) acetate (B1210297) has been found to be an effective catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides to produce 1,3,5-triazines. rsc.org This method is advantageous as it uses air as the oxidant and does not require a ligand or strong base.

Lewis acids supported on silica (B1680970) gel have also been utilized as recyclable and environmentally benign catalysts for the cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines under solvent-free conditions. researchgate.netscribd.com While microwave irradiation can accelerate these reactions, conventional heating over longer periods has also been shown to produce high yields. researchgate.netscribd.com

Furthermore, the synthesis of substituted 1,3,5-triazines often starts from cyanuric chloride, where the sequential substitution of the chlorine atoms is a key strategy. nih.govmdpi.comresearchgate.net The reactivity of the chlorine atoms decreases with each substitution, allowing for controlled synthesis of di- and tri-substituted triazines. nih.gov This stepwise approach is fundamental to creating a diverse range of triazine derivatives.

Multi-component Reaction Pathways

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a product containing portions of all reactants, offer an efficient and atom-economical approach to complex heterocyclic systems. While direct MCRs for the synthesis of this compound are not prominently documented, analogous MCR strategies for related 1,3,5-triazine cores highlight the potential of this methodology.

For instance, a catalyst-free, one-pot, three-component reaction has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. nih.gov This method involves the reaction of arylaldehydes, thiourea, and trialkyl orthoformates. nih.gov The reaction proceeds in moderate to good yields and tolerates a wide variety of substituted aldehydes. nih.gov This strategy underscores the feasibility of constructing the triazine ring system by combining multiple simple precursors in a single step.

Another MCR approach involves an iodine-promoted cyclization of methyl ketones, cyanamides, and arylamines to produce 2,4-diamino-1,3,5-triazines. nih.gov This process is notable for the consecutive formation of four carbon-nitrogen bonds under mild conditions. nih.gov Further diversifying the MCR toolbox, a base-mediated three-component reaction of imidates, guanidines, and amides or aldehydes has been shown to produce unsymmetrical 1,3,5-triazin-2-amines efficiently. organic-chemistry.org Although these examples yield amino or dithione derivatives rather than the target dione, they effectively demonstrate the power of MCRs in rapidly assembling the 1,3,5-triazine framework from simple, readily available starting materials.

| MCR Example | Components | Product Type | Conditions | Reference |

| Triazinethione Synthesis | Arylaldehyde, Thiourea, Orthoformate | 4-Aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione | Catalyst-free, DMF, 80 °C | nih.gov |

| Diaminotriazine Synthesis | Methyl ketone, Cyanamide, Arylamine | 2,4-Diamino-1,3,5-triazine | Iodine-promoted | nih.gov |

| Triazinamine Synthesis | Imidate, Guanidine, Amide/Aldehyde | Unsymmetrical 1,3,5-triazin-2-amine | Base-mediated (Cs₂CO₃) | organic-chemistry.org |

Targeted Derivatization and Functionalization Strategies of the this compound Core

The chemical versatility of the this compound core allows for selective modifications at three distinct locations: the C-6 chloro substituent, the ring nitrogen atoms, and the C-2/C-4 carbonyl groups. This enables the generation of a vast library of derivatives with tailored properties.

The chlorine atom at the C-6 position of the triazine ring is highly susceptible to nucleophilic substitution. This reactivity is the most widely exploited feature for the derivatization of this scaffold. The foundational work on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) established that the three chlorine atoms can be substituted sequentially by nucleophiles such as amines, alcohols, and thiols. nih.govresearchgate.net The reactivity of the C-Cl bonds decreases with each substitution, allowing for controlled, stepwise reactions by carefully managing the reaction temperature. The first substitution is often exothermic and can be carried out at 0°C, the second at room temperature, and the third typically requires reflux conditions. nih.gov

A highly relevant example is the selective hydrolysis of one chlorine atom in 2-amino-4,6-dichloro-1,3,5-triazines using a hydroxide (B78521) ion. researchgate.net This reaction, conducted in a water-acetonitrile system, yields 4-amino-6-chloro-1,3,5-triazin-2(1H)-one derivatives, demonstrating that a C-Cl bond can be selectively converted to a C-OH group (which exists in the more stable lactam form) even in the presence of other reactive sites. researchgate.net

Halogen-exchange reactions, such as the Finkelstein reaction, represent a viable, though less commonly documented, pathway for modifying the C-6 position. Theoretically, the C-6 chlorine atom could be substituted by other halogens (fluoride, bromide, or iodide) using the corresponding alkali metal halide salt. This would provide access to 6-fluoro-, 6-bromo-, or 6-iodo-1,3,5-triazine-2,4(1H,3H)-dione precursors, which could exhibit different reactivity profiles in subsequent cross-coupling reactions. However, specific examples of such transformations on the this compound core are not extensively reported in the surveyed literature.

The formation of new carbon-carbon bonds at the C-6 position via alkylation and arylation reactions significantly expands the structural diversity of triazine derivatives. Modern cross-coupling methodologies are well-suited for this purpose. For example, the reactivity of 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) has been investigated in palladium- or nickel-catalyzed cross-coupling processes with various organometallic reagents. These reactions, involving organostannanes, Grignard reagents, organoalanes, and organozinc halides, successfully form new C-C bonds, affording 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to very good yields. This demonstrates that the C-Cl bond on the triazine ring is an effective handle for transition metal-catalyzed alkylation and arylation.

Another approach involves photoinduced reactions. A light-induced method has been developed for the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones using hydrazines. nih.gov While this applies to a different triazine isomer, it highlights the potential of photochemical methods in forming C-C bonds on the triazine scaffold. nih.gov

The nitrogen atoms at the N-1 and N-3 positions of the triazine dione ring are also sites for functionalization, typically through alkylation or arylation. While direct N-alkylation studies on this compound are limited, work on analogous systems provides a clear blueprint for such modifications.

Research on the closely related 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione has shown that selective alkylation at the N-2 position can be achieved using various alkyl halides mediated by N,O-bis(trimethylsilyl)acetamide (BSA). This reaction proceeds by first silylating the triazine, which increases its solubility and reactivity, followed by the introduction of the alkyl group. This methodology has been used to synthesize a wide range of 2-substituted derivatives.

The carbonyl groups at the C-2 and C-4 positions offer further opportunities for derivatization. One of the primary modifications reported is their conversion to thiocarbonyls (C=S). This transformation leads to the corresponding triazine-dithione derivatives, which have their own distinct chemical properties and biological activities. A catalyst-free, multi-component reaction has been developed that yields 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thiones, indicating that the thiocarbonyl functionality can be incorporated during the initial synthesis of the triazine ring. nih.gov The conversion of a pre-formed dione to a dithione is also a standard transformation in heterocyclic chemistry, often achieved using reagents like Lawesson's reagent or phosphorus pentasulfide.

Mechanistic and Kinetic Investigations of Reactions Involving 6 Chloro 1,3,5 Triazine 2,4 1h,3h Dione

Elucidation of Reaction Pathways for Derivatization

The derivatization of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione and related chloro-s-triazines is primarily achieved through nucleophilic substitution of the chlorine atom. This process allows for the introduction of a wide array of functional groups, leading to a diverse range of derivatives.

The reaction pathway for derivatization generally follows a nucleophilic aromatic substitution (SNAr) mechanism. The triazine ring, being electron-deficient, is susceptible to attack by nucleophiles. The chlorine atom, an effective leaving group, is displaced by various nucleophiles such as amines, alkoxides, and thiolates.

Studies on structurally similar compounds, such as 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines, provide insight into the derivatization process. In these cases, selective substitution of one chlorine atom can be achieved by reacting with a hydroxide (B78521) ion under controlled conditions. akjournals.comresearchgate.net Spectral and computational methods have demonstrated that the resulting products exist predominantly in the lactam form, indicating the formation of a triazin-2(1H)-one structure. akjournals.comresearchgate.net This suggests that derivatization of this compound would likely proceed via a similar pathway, where a nucleophile replaces the chlorine atom to yield a new derivative with a modified substituent at the 6-position.

The synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones from 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines highlights the stepwise nature of these substitution reactions. akjournals.comresearchgate.net By carefully controlling stoichiometry and reaction conditions, it is possible to achieve selective derivatization.

Kinetics of Nucleophilic Substitution and Other Transformation Processes

The kinetics of nucleophilic substitution reactions involving chloro-1,3,5-triazines are typically second-order, being first-order with respect to both the triazine substrate and the nucleophile. libretexts.org The rate of these reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the substituents on the triazine ring.

For related chlorotriazine herbicides like atrazine (B1667683), the reaction with sulfate (B86663) radicals is very rapid, with second-order rate constants in the range of 2.2–3.5 × 10⁹ M⁻¹ s⁻¹. acs.orgnih.gov The high reactivity is largely attributed to the presence of ethyl or isopropyl groups. acs.orgnih.gov In contrast, dealkylated products exhibit lower reactivity. acs.orgnih.gov This suggests that the substituents on the triazine ring play a crucial role in determining the reaction kinetics.

The rate of nucleophilic substitution is also dependent on the strength of the nucleophile. Stronger nucleophiles will generally react faster than weaker ones. The solvent can also play a significant role, with polar aprotic solvents often favoring SN2 reactions. youtube.com

Table 1: Second-Order Rate Constants for the Reaction of Various Triazine Derivatives with Sulfate Radicals Note: This data is for structurally related compounds and is intended to provide a comparative understanding of reactivity.

| Compound | Rate Constant (M⁻¹ s⁻¹) | Reference |

| Atrazine | 2.2–3.5 × 10⁹ | acs.org |

| Propazine | 2.2–3.5 × 10⁹ | acs.org |

| Terbuthylazine | 2.2–3.5 × 10⁹ | acs.org |

| Desethyl-desisopropyl-atrazine (DEDIA) | 1.5 × 10⁸ | nih.gov |

| Desisopropyl-atrazine (DIA) | 2 × 10⁹ | nih.gov |

| Desethyl-atrazine (DEA) | 9.6 × 10⁸ | nih.gov |

| Desethyl-terbuthylazine (DET) | 3.6 × 10⁸ | nih.gov |

Photochemical and Radiolytic Transformation Mechanisms

The transformation of this compound can be induced by photochemical and radiolytic processes. These high-energy methods lead to the degradation of the triazine ring through various radical-mediated pathways.

Photochemical Transformation: Photodegradation of triazine herbicides like atrazine can occur through direct photolysis or indirect photolysis involving photosensitizers. csbsju.edu The primary pathways in direct photolysis often involve hydroxylation of the triazine ring. csbsju.edu In contrast, indirect photolysis, which can be initiated by substances like humic acids, typically leads to dealkylation. csbsju.edu For this compound, photochemical degradation would likely involve dechlorination as a key initial step, followed by further degradation of the triazine ring. The rate of photodecomposition of triazines generally follows first-order kinetics. csbsju.edu

Radiolytic Transformation: Radiolysis involves the use of ionizing radiation, such as gamma rays, to induce chemical reactions. wikipedia.org The radiolysis of aqueous solutions of triazines primarily involves reactions with hydroxyl radicals (•OH) generated from the radiolysis of water. nih.gov

Studies on 1,3,5-triazine (B166579) (T), 2,4,6-trimethoxy-1,3,5-triazine (B1584041) (TMT), and 2,4-dioxohexahydro-1,3,5-triazine (DHT) have shown that •OH radicals react with these compounds at near diffusion-controlled rates. nih.gov The bimolecular rate constants for the reaction of •OH with T, TMT, and DHT are 3.4 x 10⁹, 2.06 x 10⁸, and 1.61 x 10⁹ dm³ mol⁻¹ s⁻¹, respectively. nih.gov The initial attack of the •OH radical leads to the formation of transient radical species that undergo further reactions, ultimately leading to the degradation of the triazine ring. nih.gov For this compound, a similar mechanism involving initial attack by •OH radicals would be expected, likely leading to dechlorination and subsequent ring cleavage. The radiolysis of sym-triazine has been shown to produce gaseous products such as H₂, CH₄, and HCN, along with formamidine (B1211174) and triazine oligomers. akjournals.comresearchgate.net

Table 2: Bimolecular Rate Constants for the Reaction of Hydroxyl Radicals with Triazine Derivatives Note: This data is for structurally related compounds.

| Compound | Bimolecular Rate Constant (dm³ mol⁻¹ s⁻¹) | Reference |

| 1,3,5-Triazine (T) | 3.4 x 10⁹ | nih.gov |

| 2,4,6-Trimethoxy-1,3,5-triazine (TMT) | 2.06 x 10⁸ | nih.gov |

| 2,4-Dioxohexahydro-1,3,5-triazine (DHT) | 1.61 x 10⁹ | nih.gov |

Hydrolytic Degradation Pathways

The hydrolytic degradation of this compound involves the cleavage of the C-Cl bond by water, leading to the formation of hydroxy-s-triazine derivatives. The rate of hydrolysis is significantly influenced by pH and temperature.

The hydrolysis of chlorotriazines like atrazine has been extensively studied and can serve as a model for understanding the degradation of this compound. acs.org The hydrolysis of the C-Cl bond is the primary degradation pathway under many environmental conditions.

In the synthesis of 4-amino-6-chloro-1,3,5-triazin-2(1H)-ones, the hydrolysis of a chlorine atom from a dichloro-triazine precursor is a key step. akjournals.comresearchgate.net This reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack by the hydroxide ion. akjournals.comresearchgate.net Upon acidification, the hydrolyzed product, a hydroxy-triazine, can be isolated. akjournals.comresearchgate.net This indicates that the chlorine atom in this compound is susceptible to hydrolysis, which would lead to the formation of 6-hydroxy-1,3,5-triazine-2,4(1H,3H)-dione, also known as cyanuric acid.

The hydrolysis of chlorotriazines can be catalyzed by both acids and bases. The rate of hydrolysis is generally slow at neutral pH but increases at both low and high pH values.

Theoretical and Computational Chemistry Studies of 6 Chloro 1,3,5 Triazine 2,4 1h,3h Dione

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione. These methods provide a detailed picture of the molecule's behavior at the subatomic level.

HOMO-LUMO Analysis and Energy Gap Determination

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comemerginginvestigators.org A large energy gap generally implies high stability and low reactivity, whereas a small gap suggests the molecule is more prone to chemical reactions. irjweb.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for a Triazine Derivative

| Parameter | Energy (eV) |

| EHOMO | 6.2967 irjweb.com |

| ELUMO | 1.8096 irjweb.com |

| Energy Gap (ΔE) | 4.4871 irjweb.com |

Note: Data presented is for N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine as a representative example of a triazine derivative.

Electrostatic Potential and Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored in shades of red) are susceptible to electrophilic attack, while areas of positive potential (colored in blue) are prone to nucleophilic attack. frontiersin.org

In the case of triazine derivatives, MEP analysis can identify the most reactive atoms. For 2,4,6-trichloro-1,3,5-triazine (TCT), a related compound, computational studies have shown that the nitrogen atoms of the triazine ring and the oxygen atoms of substituents are electron-rich regions, making them likely sites for electrophilic interaction. frontiersin.org Conversely, the carbon atoms of the triazine ring, particularly those bonded to chlorine atoms, exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic substitution. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carbonyl groups and the nitrogen atoms of the ring, while the carbon atom attached to the chlorine would be a primary site for nucleophilic attack.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes, flexibility, and intermolecular interactions of molecules. nih.govnih.gov For this compound, MD simulations can be employed to understand its dynamic behavior in different environments, such as in solution or in a crystal lattice.

While specific MD simulation studies on this compound are not detailed in the provided search results, research on other triazine derivatives highlights the utility of this technique. For example, MD simulations have been used to study the stability of complexes between triazine derivatives and biological targets, revealing key intermolecular interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.govnih.gov Such simulations can also shed light on the conformational preferences of the molecule, which are crucial for its biological activity and physical properties. For this compound, MD simulations could explore the rotational barriers of the N-H bonds and the planarity of the triazine ring.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of molecules, such as their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are valuable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds. nih.gov

For this compound, DFT calculations can be used to predict its 1H and 13C NMR chemical shifts. While experimental NMR data for some substituted triazines are available nih.govchemicalbook.comchemicalbook.com, computational predictions can aid in the assignment of peaks and provide a deeper understanding of the electronic environment of each atom. For instance, the chemical shifts of the protons and carbons in the triazine ring and any substituent groups can be calculated and compared with experimental values.

Similarly, theoretical calculations can generate the vibrational frequencies corresponding to the IR and Raman spectra of the molecule. These calculated spectra can be compared with experimental data to identify the characteristic vibrational modes of the molecule. For example, the stretching frequencies of the C=O, N-H, and C-Cl bonds in this compound can be predicted, aiding in the analysis of its experimental IR spectrum. nist.gov

Tautomerism and Isomerization Studies

Tautomerism, the interconversion of structural isomers, is a key consideration for heterocyclic compounds like this compound. This compound can exist in different tautomeric forms, primarily through lactam-lactim and keto-enol tautomerism. Computational studies are essential for determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.net

A study on the hydrolysis of 2-(R,R'-amino)-4,6-dichloro-1,3,5-triazines showed through spectral and calculation methods that the resulting products exist in the lactam form, as 4-chloro-6-(R,R'-amino)-1,3,5-triazin-2(1H)-ones. researchgate.net This suggests that the dione (B5365651) form of this compound is likely the more stable tautomer. Quantum chemical calculations can quantify the energy differences between the dione, enol, and other potential tautomeric forms, providing insight into their equilibrium distribution. researchgate.netresearchgate.netrsc.org

Computational Design and Prediction of Novel Derivatives with Tuned Properties

Computational chemistry plays a vital role in the rational design of novel molecules with specific, tailored properties. By starting with a core structure like this compound, new derivatives can be designed in silico by introducing various functional groups. The properties of these virtual compounds can then be predicted using computational methods, allowing for the screening of large libraries of molecules before their actual synthesis. nih.govnih.govnih.gov

For triazine derivatives, computational design has been employed to develop new compounds with applications in various fields, including medicine and materials science. nih.govnih.gov For example, by modifying the substituents on the triazine ring, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, to enhance specific activities. researchgate.net The reactivity of the chlorine atom in this compound makes it a versatile precursor for creating a wide range of derivatives through nucleophilic substitution reactions. Computational studies can predict the outcome of these reactions and the properties of the resulting products, guiding the synthetic efforts towards molecules with desired characteristics. researchgate.net

Advanced Structural Characterization Methodologies Applied to 6 Chloro 1,3,5 Triazine 2,4 1h,3h Dione and Its Molecular Architectures

X-ray Crystallography for Solid-State Structure Elucidation

No publicly available crystallographic data, such as unit cell dimensions, space group, or atomic coordinates for 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione, could be located. This information is fundamental for a definitive determination of its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

While basic chemical information is available from vendors, detailed NMR studies, including 2D NMR (e.g., COSY, HSQC, HMBC) and solid-state NMR data, are absent from the reviewed literature. Such studies would be crucial for the unambiguous assignment of proton and carbon signals and for providing insights into the compound's tautomeric forms and conformational dynamics in solution and the solid state.

Vibrational Spectroscopy (Infrared, Raman) for Molecular Vibrations and Bonding Analysis

Specific and detailed assignments of vibrational frequencies from Infrared (IR) and Raman spectroscopy for this compound are not available. A thorough analysis would require research-grade spectra coupled with theoretical calculations to assign specific bands to the vibrational modes of the molecule, such as the stretching and bending of C=O, N-H, C-N, and C-Cl bonds.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Detailed mass spectrometric studies identifying the specific fragmentation pathways of this compound under various ionization conditions have not been published. Furthermore, no isotopic labeling studies, which would be instrumental in elucidating these fragmentation mechanisms, were found.

Due to the absence of this critical and specific research data, it is not possible to generate the requested scientifically rigorous article with detailed findings and data tables. The available information is limited to basic identifiers and properties provided by chemical suppliers.

Applications of 6 Chloro 1,3,5 Triazine 2,4 1h,3h Dione in Materials Science and Supramolecular Chemistry

Incorporation into Polymeric Architectures

The structure of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione, featuring a single reactive chlorine atom and two N-H groups, makes it a candidate for integration into polymer chains. While its direct, large-scale application as a primary monomer is not extensively documented, its chemical functionalities are analogous to more widely used triazine precursors, such as cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

Monomer in Polymer Synthesis

As a monomer, this compound offers specific reaction sites. The chlorine atom can be displaced by nucleophiles, allowing the triazine ring to be appended to or incorporated into a polymer backbone. This reactivity is a cornerstone of triazine chemistry, enabling the creation of sequence-defined polymers. For instance, the stepwise substitution of chlorine atoms in the related cyanuric chloride allows for the controlled synthesis of polymers with diverse side-chain functionalities. nih.gov This principle of sequential nucleophilic aromatic substitution can be applied to this compound, where its single chlorine atom can react with a nucleophilic group on another monomer, such as an amine or alcohol, to form a new covalent bond and build a polymer chain. The two N-H groups on the triazine ring can also participate in reactions, for example, with isocyanates to form polyureas.

Cross-linking Agent Development

The bifunctional or polyfunctional nature of triazine derivatives allows them to act as effective cross-linking agents, creating networks between polymer chains and enhancing the mechanical and thermal properties of materials. While cyanuric chloride, with its three reactive sites, is more commonly cited for this purpose, this compound possesses two N-H groups that can serve as reactive sites for cross-linking. These groups can react with functionalities like epoxides or isocyanates present in polymer chains, thereby linking them together. This process is crucial in the formation of thermosetting plastics and elastomers.

Role in the Design and Synthesis of Functional Materials

The electron-deficient nature of the 1,3,5-triazine (B166579) ring is a key feature exploited in the design of advanced functional materials. nih.gov This property, combined with the potential for substitution at the chlorine position, allows for the tuning of electronic and physical characteristics.

Optoelectronic and Photonic Materials

The 1,3,5-triazine core functions as a potent electron acceptor (A), making it a valuable component in donor-π-acceptor (D-π-A) molecules designed for optoelectronic applications. nih.govbohrium.com By attaching electron-donating groups (D) to the triazine ring, researchers can create materials with tailored electronic properties, such as intramolecular charge transfer, which is fundamental to nonlinear optics, organic light-emitting diodes (OLEDs), and photovoltaic devices. nih.govresearchgate.net

Theoretical and experimental studies on various triazine derivatives show that their optoelectronic properties can be finely tuned by altering the substituents on the triazine core. nih.gov For example, carbazole-triazine hybrids, prepared through the substitution of a chlorine atom on the triazine ring, exhibit intense blue fluorescence, a desirable property for OLEDs. mdpi.com Although direct research on this compound in this context is limited, its foundational structure provides the necessary electron-accepting core that could be functionalized to produce novel luminescent or charge-transporting materials. mdpi.comyoutube.commdpi.com

Table 1: Research on Optoelectronic Properties of 1,3,5-Triazine Derivatives

| Triazine Derivative Type | Application Area | Key Finding |

|---|---|---|

| D-n-A type star-shaped molecules | Organic Optoelectronics | 1,3,5-triazine core acts as an effective electron acceptor. nih.gov |

| Carbazole-triazine hybrids | Luminescent Materials | Intense blue fluorescence observed in solution and solid state. mdpi.com |

| Extended 2,4,6-triphenyl-1,3,5-triazines | Two-Photon Absorption | Derivatives show strong two-photon absorption suitable for NLO materials. mdpi.com |

Sensing and Responsive Materials

The triazine scaffold is also utilized in the development of chemical sensors. One prominent technique is the creation of molecularly imprinted polymers (MIPs), where a polymer network is formed around a template molecule. A sensor for the triazine derivative 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT) was developed using this method. nih.gov In this approach, functional monomers (methacrylic acid) arrange around the CAT template and are then polymerized using a cross-linker. nih.gov After removal of the template, the polymer contains cavities that are specifically shaped to rebind the target molecule, enabling selective detection. nih.gov This biomimetic recognition strategy could be adapted using this compound as a template or a functional monomer to create sensors for it or related compounds.

Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π–π stacking, to construct well-ordered, large-scale molecular architectures. The this compound molecule is well-equipped for this purpose, featuring multiple sites for hydrogen bonding. It contains two N-H groups, which act as hydrogen bond donors, and several potential acceptors: the ring nitrogen atoms and the exocyclic oxygen atoms of the keto groups.

This combination of donors and acceptors allows the molecule to form robust and predictable hydrogen-bonding networks. rsc.org In the solid state, related chloro-s-triazine derivatives have been shown to self-assemble into infinite tapes through self-complementary N-H···N hydrogen bonds. researchgate.net Similar patterns are expected for this compound, where the N-H donors can interact with the ring nitrogens of adjacent molecules, leading to the formation of one-dimensional tapes or two-dimensional sheets. The study of crystal structures of related triazine compounds reveals extensive networks of hydrogen bonds that dictate the crystal packing. researchgate.net This capacity for self-assembly is fundamental to crystal engineering, where the goal is to design solids with specific structures and properties. rsc.orgnih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Cyanuric chloride |

| 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine |

Hydrogen Bonding Networks and Self-Assembly Processes.

No specific studies detailing the hydrogen bonding networks or self-assembly processes of this compound were found. The molecule possesses N-H donor sites and C=O and triazine-nitrogen acceptor sites, suggesting a potential for forming various hydrogen-bonded motifs, such as tapes, layers, or rosettes, which are common in related triazine compounds. However, without experimental crystallographic data, any description of its supramolecular architecture remains speculative.

Coordination Chemistry and Ligand Design.

There is a lack of available literature on the use of this compound as a ligand in coordination chemistry. The nitrogen and oxygen atoms in the molecule present potential coordination sites for metal ions. The design of specific ligands based on this scaffold for creating metal-organic frameworks (MOFs), coordination polymers, or discrete metal complexes has not been reported. Research in this area would be necessary to determine its coordination modes, the stability of resulting complexes, and their potential applications in areas such as catalysis, gas storage, or molecular sensing.

Environmental Fate and Transformation Mechanisms of Chlorotriazine Compounds

Abiotic Degradation Pathways in Environmental Matrices

The transformation of 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione in the environment is influenced by non-biological processes, primarily hydrolysis and photolysis. These abiotic pathways are crucial in determining the persistence of the compound in soil and water.

Hydrolytic Cleavage Mechanisms

Hydrolysis is a key abiotic process that leads to the detoxification of chlorotriazine compounds by replacing the chlorine atom with a hydroxyl group. The rate of hydrolysis is significantly influenced by pH, temperature, and the presence of catalysts. For chlorotriazines, hydrolysis is rapid under acidic or basic conditions but is slower at a neutral pH. While specific kinetic data for this compound is sparse, the general mechanism for chlorotriazines involves nucleophilic substitution of the chlorine atom. In acidic conditions, the triazine ring is protonated, which facilitates the attack by water molecules. Under alkaline conditions, the hydroxyl ion acts as the nucleophile. The presence of soil minerals, such as clays (B1170129) and metal oxides, can catalyze the hydrolysis of chlorotriazine herbicides.

Photolytic Transformation Mechanisms

Photolysis, or degradation by light, is another significant abiotic pathway for the dissipation of chlorotriazine compounds in the environment, particularly in surface waters and on soil surfaces. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter and nitrates that produce reactive oxygen species like hydroxyl radicals.

Direct photolysis of chlorotriazines can lead to the cleavage of the C-Cl bond and subsequent hydroxylation. Indirect photolysis, driven by hydroxyl radicals, is a significant degradation pathway for atrazine (B1667683) and its metabolites. csbsju.edu These highly reactive radicals can attack the triazine ring and its substituents, leading to a variety of transformation products. csbsju.edu The rate of photolytic degradation is influenced by factors such as light intensity, wavelength, and the chemical composition of the surrounding medium.

Biotic Degradation Pathways and Microbial Metabolism

Microorganisms play a pivotal role in the transformation and ultimate mineralization of chlorotriazine compounds. The biotic degradation of this compound is a critical process that determines its long-term fate in the environment.

Microbial-Mediated Dealkylation Processes

Microbial dealkylation is a primary step in the degradation of parent chlorotriazine herbicides like atrazine, leading to the formation of this compound (didealkylatrazine). This process involves the removal of the ethyl and isopropyl side chains from the atrazine molecule, a reaction catalyzed by various soil microorganisms. cdc.govresearchgate.net As this compound is the fully dealkylated product, this section's focus shifts to its subsequent microbial transformations. The primary microbial degradation pathway for this compound is deamination, where amino groups are replaced by hydroxyl groups, leading to the formation of ammelide (B29360) and eventually cyanuric acid. researchgate.net

Reductive and Oxidative Transformation Pathways

Reductive and oxidative processes, often mediated by microbial enzymes or abiotic soil components, contribute to the transformation of chlorotriazine compounds. Reductive dechlorination, the removal of the chlorine atom under reducing conditions, has been observed for chlorotriazine herbicides. For instance, zero-valent iron has been shown to rapidly dechlorinate atrazine under acidic conditions. nih.gov

Oxidative degradation, on the other hand, can be facilitated by strong oxidizing agents. Sulfate (B86663) radicals, for example, have been shown to react with and degrade chlorotriazine pesticides. researchgate.net While the dealkylated products are less reactive towards sulfate radicals than the parent compounds, this pathway can still contribute to their transformation. researchgate.net Manganese dioxide (δ-MnO2), a common soil mineral, can facilitate the N-dealkylation and hydrolysis of atrazine through a non-oxidative mechanism. who.intresearchgate.net

Formation and Fate of Transformation Products in Soils and Water

The formation of this compound is a result of the dealkylation of parent herbicides like atrazine in both soil and water environments. researchgate.net Its subsequent fate is governed by a combination of the abiotic and biotic processes discussed above.

In soil, the mobility and persistence of this compound are influenced by soil properties such as organic matter content, pH, and microbial activity. mdpi.com Generally, triazine herbicides and their metabolites can persist in soil for extended periods, with degradation rates decreasing with soil depth. who.int

The transformation of this compound can lead to the formation of other metabolites. A key transformation product is ammelide, formed through microbial deamination. wikipedia.org Further degradation can lead to the formation of cyanuric acid, which can then be mineralized by some microorganisms to carbon dioxide and ammonia. cdc.gov The presence of these transformation products in soil and groundwater is an indicator of the historical use and ongoing degradation of chlorotriazine herbicides. mdpi.com

Interactive Data Table: Environmental Fate of this compound

| Degradation Pathway | Key Processes | Influencing Factors | Resulting Products |

| Abiotic | |||

| 7.1.1. Hydrolytic Cleavage | Nucleophilic substitution of chlorine | pH, temperature, soil minerals | Hydroxylated derivatives |

| 7.1.2. Photolytic Transformation | Direct and indirect photolysis | Light intensity, wavelength, photosensitizers | Hydroxylated and other degradation products |

| Biotic | |||

| 7.2.1. Microbial-Mediated Transformation | Deamination | Microbial populations, nutrient availability | Ammelide, Cyanuric acid |

| 7.2.2. Reductive & Oxidative Transformation | Reductive dechlorination, Oxidation | Redox potential, presence of oxidizing/reducing agents | Dechlorinated and oxidized products |

Sorption and Desorption Mechanisms in Environmental Compartments

The environmental mobility and bioavailability of this compound are significantly governed by its sorption and desorption behavior in various environmental matrices, including soil, sediment, and aquatic systems. While direct research on the sorption and desorption of this compound is limited, the behavior of analogous chlorotriazine and triazine metabolite compounds provides critical insights into the likely mechanisms controlling its fate.

The sorption of triazine compounds to soil and sediment is a complex process influenced by a combination of factors, primarily the organic matter content and the pH of the environmental matrix. uark.eduscielo.br For many triazine herbicides, sorption is positively correlated with the organic carbon content of the soil. uark.eduawsjournal.org This suggests that hydrophobic partitioning is a key mechanism, where the compound moves from the aqueous phase to associate with the organic fraction of the soil.

The pH of the soil and water plays a crucial role in the sorption of triazine compounds that can ionize. scielo.br For compounds with basic properties, a lower pH can lead to protonation, increasing their positive charge and enhancing their sorption to negatively charged soil colloids, such as clay minerals and organic matter. Conversely, for acidic compounds, an increase in pH can lead to deprotonation, resulting in a negative charge and potentially decreasing sorption to negatively charged soil surfaces due to electrostatic repulsion.

Desorption, the process by which a sorbed chemical is released back into the solution, is also a critical factor in determining the long-term mobility and bioavailability of this compound. Hysteresis, where the desorption isotherm does not follow the same path as the sorption isotherm, is a common phenomenon for triazine herbicides and their metabolites. nih.gov This indicates that a fraction of the sorbed compound can become strongly bound to soil particles, leading to reduced mobility and bioavailability over time. capes.gov.br

Detailed Research Findings on Analogous Compounds

Studies on atrazine and its degradation products offer valuable information on the potential sorption behavior of this compound. Research has shown that the sorption of atrazine is influenced by both the organic matter and clay content of soils. uark.edu The organic carbon-water (B12546825) partition coefficient (Koc), a measure of the tendency of a chemical to be sorbed by soil or sediment, is often used to predict the mobility of organic compounds. For atrazine, Koc values can vary significantly depending on the soil properties. awsjournal.org

The degradation products of atrazine, which are structurally more similar to this compound, often exhibit different sorption characteristics than the parent compound. For instance, dealkylated metabolites of atrazine are generally more polar and may have lower sorption coefficients in some soils, leading to increased mobility. datapdf.com However, hydroxy metabolites can exhibit strong sorption due to specific interactions with soil components. dss.go.th

The following interactive data table summarizes sorption data for atrazine and some of its degradation products, which can serve as a proxy for estimating the potential behavior of this compound. It is important to note that these values are for analogous compounds and may not directly reflect the sorption and desorption of this compound.

Interactive Data Table: Sorption Coefficients of Analogous Triazine Compounds

| Compound Name | Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Atrazine | Silt Loam | 2.5 | 6.8 | 2.59 | 144 | awsjournal.org |

| Atrazine | Sandy Loam | 1.0 | 5.5 | 1.20 | 120 | uark.edu |

| Deethylatrazine | Clay Loam | 1.8 | 7.2 | 0.85 | 47 | researchgate.net |

| Deisopropylatrazine | Loam | 2.1 | 6.5 | 0.70 | 33 | researchgate.net |

| Hydroxyatrazine | Silt Loam | 2.5 | 6.8 | 15.5 | 861 | dss.go.th |

Note: The data presented in this table are from various studies on analogous compounds and are for illustrative purposes only. Kd (soil-water partition coefficient) and Koc (organic carbon-normalized sorption coefficient) values are dependent on specific soil properties and experimental conditions.

The desorption of atrazine and its metabolites often shows hysteresis, meaning that the compounds are more strongly retained by the soil than predicted by the sorption isotherm. nih.govcapes.gov.br This can be attributed to the slow diffusion of the molecules into the micropores of soil organic matter and clay minerals, as well as the formation of strong bonds over time. acs.org

Future Directions and Emerging Research Avenues for 6 Chloro 1,3,5 Triazine 2,4 1h,3h Dione Research

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of s-triazine derivatives. These computational tools can accelerate the discovery and optimization of new compounds derived from 6-Chloro-1,3,5-triazine-2,4(1H,3H)-dione. By analyzing vast datasets, ML models can predict the physicochemical properties, biological activities, and synthetic accessibility of novel derivatives.

Recent perspectives in the field highlight the potential for machine learning in modeling and designing triazine-based materials, particularly for applications like electrocatalysis. rsc.org This approach can guide the synthesis of new catalysts for critical green reactions such as CO2 reduction and water splitting. rsc.org For this compound, ML algorithms could be trained to:

Predict Reaction Outcomes: Forecast the most likely products and yields when the chlorine atom is substituted with various nucleophiles under different reaction conditions.

Screen for Biological Activity: Develop Quantitative Structure-Activity Relationship (QSAR) models to rapidly screen virtual libraries of derivatives for potential therapeutic applications, a technique already applied to other triazine compounds.

Optimize Material Properties: Guide the design of triazine-based polymers and frameworks with desired electronic, optical, or adsorption properties. rsc.org

Table 1: Potential Applications of AI/ML in this compound Research

| Research Area | AI/ML Application | Potential Outcome |

|---|---|---|

| Synthesis Planning | Retrosynthesis analysis, reaction condition optimization | Faster, more efficient synthesis routes for novel derivatives. |

| Drug Discovery | QSAR modeling, virtual screening, ADME/T prediction | Rapid identification of derivatives with potential therapeutic activity. |

| Materials Science | Prediction of electronic and physical properties | Design of new polymers, sensors, and catalysts with tailored functions. rsc.org |

| Catalyst Design | Modeling of active sites, prediction of catalytic efficiency | Development of advanced, metal-free electrocatalysts for green energy applications. rsc.org |

Advanced Applications in Nanotechnology and Nanoscience

The triazine ring is a robust and versatile scaffold, making it an ideal building block for various nanomaterials. The reactive chlorine on this compound allows it to be readily grafted onto surfaces or used as a monomer in the synthesis of complex nanostructures.

Emerging research demonstrates the broad utility of the triazine core in nanotechnology:

Nanoparticle Functionalization: The compound can serve as a linker to modify the surface of nanomaterials. For instance, triazine derivatives have been used to functionalize magnetite nanoparticles for drug delivery, cellulose (B213188) nanocrystals to improve thermal stability ncsu.edu, and reduced graphene oxide to create catalyst supports nih.gov.

Drug Delivery Systems: Triazine-based dendrimers and other nanoparticles are being explored as sophisticated drug delivery vehicles. nih.govcapes.gov.br These systems can encapsulate therapeutic agents, with studies showing high entrapment efficiency and sustained release profiles for drugs like celecoxib. nih.gov The predictable, stepwise reaction chemistry of chlorotriazines allows for the precise construction of these complex nanocarriers. mdpi.comnih.gov

Covalent Organic Frameworks (COFs): Triazine derivatives are key components in the construction of COFs, which are crystalline porous polymers with applications in gas storage, separation, and catalysis. mdpi.comacs.orgmdpi.comnih.gov Triazine-based COFs are noted for their high stability and have been used as adsorbents for dye pollutants and for CO2 capture. acs.orgnih.gov The structure of this compound makes it a potential monomer for new COFs with unique properties.

Nanosensors: The triazine moiety has been incorporated into fluorescent probes for the detection of metal ions like Zn2+. rsc.org The ability to functionalize the triazine ring allows for the design of highly selective and sensitive nanosensors for a variety of analytes.

Table 2: Emerging Nanotechnology Applications for Triazine Derivatives

| Nanotechnology Area | Role of Triazine Derivative | Example Application | Supporting Findings |

|---|---|---|---|

| Drug Delivery | Core scaffold for dendrimers; Linker for drug conjugation. | Nanocarriers for anticancer drugs like doxorubicin (B1662922) and methotrexate. mdpi.com | Triazine dendrimers have been shown to efficiently encapsulate drugs and induce cell death in cancer cell lines. capes.gov.brmdpi.com |

| Nanomaterial Composites | Surface functionalization agent. | Modification of cellulose nanocrystals to enhance thermal properties. ncsu.edu | Grafting of a hydrophobic triazine derivative increased the decomposition temperature of nanocrystals by 150 °C. ncsu.edu |

| Porous Materials | Monomer for Covalent Organic Frameworks (COFs). | Adsorption of pollutants like methylene (B1212753) blue from water. acs.orgnih.gov | Triazine-based COFs exhibit high stability and large surface areas, making them excellent adsorbents. acs.orgnih.gov |

| Sensing | Signal-transducing material; Core of fluorescent probes. | Development of sensors for metal ions and gases. rsc.orgresearchgate.net | Triazine-based graphitic carbon nitride is a promising material for various sensing platforms. researchgate.net |

Development of Highly Sustainable and Circular Synthesis Approaches

Modern chemistry places a strong emphasis on green and sustainable practices. Future research on this compound and its derivatives will increasingly focus on environmentally benign synthesis methods. The traditional synthesis of substituted triazines often involves stepwise reactions that can be time-consuming and energy-intensive. nih.gov

Key areas for sustainable synthesis development include:

Microwave-Assisted and Sonochemical Methods: These techniques can dramatically reduce reaction times and energy consumption. For example, a sonochemical method for synthesizing 1,3,5-triazine (B166579) derivatives in water has been developed, with reactions completing in as little as five minutes with high yields.

Green Solvents: Moving away from traditional organic solvents towards aqueous media is a major goal. The development of water-based synthetic protocols for triazine derivatives represents a significant step forward in green chemistry.

Circular Synthesis: A truly innovative approach involves using waste streams as starting materials. Recent research has demonstrated the synthesis of triazine-based covalent organic frameworks using carbon dioxide (CO2) as a precursor, representing a significant advance in CO2 utilization and circular chemistry. nih.gov Adapting such methodologies for the synthesis of the core triazine ring could provide a highly sustainable route to compounds like this compound.

Exploration of Novel Reactivity Modalities

While the dominant reaction chemistry of this compound involves nucleophilic substitution of the chlorine atom, future research will explore more complex and novel reactivity patterns to build sophisticated molecular architectures.

Orthogonal Chemoselectivity: The s-triazine core allows for the sequential and controlled introduction of different nucleophiles by carefully managing reaction temperatures. nih.gov This concept of "orthogonal chemoselectivity" can be exploited to create highly complex, multi-functional molecules where different groups are precisely installed on the triazine ring for specific purposes, such as in drug delivery or materials science. nih.gov

Advanced Coupling Reactions: Beyond simple substitution, modern catalytic methods can be employed to create more diverse derivatives. For example, Stille cross-coupling has been used to attach complex groups like perylene (B46583) diimide to a triazine core for applications in organic solar cells. nih.gov Applying similar palladium-catalyzed cross-coupling reactions to this compound could open up new classes of functional materials.

Supramolecular Chemistry and Polymerization: The compound can act as a monomer or a key node in the synthesis of polymers and supramolecular structures. Its ability to form hydrogen bonds and participate in stacking interactions can be used to direct the self-assembly of nanostructures. chemicalpapers.com Furthermore, its reactive site can be used to initiate polymerization or to be incorporated into linear or hyper-branched polymers for data storage or other advanced applications.

Q & A

Q. What pedagogical strategies enhance student proficiency in designing experiments with triazine-based compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.